3-benzyl-2-(4-fluorophenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
The compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidines can be synthesized through various methods. One common method involves the reductive condensation of certain precursors .Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The structure also includes a benzyl group, a fluorophenyl group, and a methoxy group attached to the pyrimidine ring .Scientific Research Applications
Reactivities of Substituents
Understanding the reactivity of substituents linked to the ring carbon and nitrogen atoms is essential. Researchers have investigated how different functional groups affect the compound’s stability, solubility, and interactions with other molecules. This knowledge informs drug design and optimization.
Antiviral Potential: While more research is needed, preliminary studies suggest that this compound exhibits antiviral activity. Investigating its mechanism of action and potential targets could lead to novel antiviral therapies .
Anticancer Properties: Recent studies have explored its cytotoxic effects against cancer cell lines. Notably, it showed superior activity against MCF-7 and HCT-116 cells, with IC50 values ranging from 45 to 97 nM. Further investigations into its mode of action and potential as a targeted anticancer agent are ongoing .
Monier, M., Abdel-Latif, D., El-Mekabaty, A., & Elattar, K. M. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC Advances, 9, 30835-30867. Link Experimental procedure. (2018). Medicinal Chemistry Research, 27(12), 2761-2769. Link Results revealed that most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively). (2022). RSC Advances, 12, 20496-20505. Link
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Pyrimidine derivatives have been known to affect various pathways, including those involved in cell cycle regulation, signal transduction, and dna synthesis .
Pharmacokinetics
The presence of functional groups such as the fluorophenyl and methoxy groups may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body .
Result of Action
Based on its structural similarity to other pyrimidine derivatives, it may have potential cytotoxic activities .
properties
IUPAC Name |
3-benzyl-2-(4-fluorophenyl)-8-methoxychromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN2O4/c1-31-18-11-12-19-20(13-18)32-24-21(22(19)29)25(30)28(14-15-5-3-2-4-6-15)23(27-24)16-7-9-17(26)10-8-16/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEJUZQISPVSON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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